molecular formula C20H15NO B12933530 1-Methyl-9-phenoxyacridine CAS No. 61078-23-7

1-Methyl-9-phenoxyacridine

Cat. No.: B12933530
CAS No.: 61078-23-7
M. Wt: 285.3 g/mol
InChI Key: XFDHUSFXMCPNNU-UHFFFAOYSA-N
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Description

1-Methyl-9-phenoxyacridine (CAS 61078-23-7) is a synthetic acridine derivative of significant interest in chemical and photochemical research. With the molecular formula C20H15NO and a molecular weight of 285.34, this compound serves as a valuable scaffold for developing novel research tools and exploring structure-activity relationships. The core research value of 9-substituted acridines, including this compound, lies in their potential application as photoinitiators in polymer chemistry. Acridine-based compounds like 9-phenylacridine are known to function as free radical photoinitiators, significantly improving photo speed in industrial processes and are investigated for use in photochemical curing of materials such as unsaturated polyester resins and photoresistant coatings. Furthermore, the acridine heterocycle is a privileged structure in medicinal chemistry and drug discovery. While the specific biological profile of this compound is under investigation, related 9-substituted acridines are extensively studied for their diverse bioactivities. These compounds are known to interact with biological macromolecules, particularly DNA, via intercalation, and can target enzymes like topoisomerases and PARP. The planar aromatic structure of the acridine ring system is key to its ability to intercalate into DNA, a mechanism that can lead to the disruption of DNA replication and repair, making such compounds promising leads in anticancer research. Researchers utilize this chemical as a key intermediate to synthesize more complex molecules and to probe the mechanisms of photochemical reactions. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes only.

Properties

CAS No.

61078-23-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

1-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3

InChI Key

XFDHUSFXMCPNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 Methyl 9 Phenoxyacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C NMR data are fundamental for the definitive structural confirmation of organic molecules. However, specific experimental spectra and peak assignments for 1-Methyl-9-phenoxyacridine have not been reported.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are available in the reviewed literature. For comparison, the related compound 9-phenoxyacridine (B3049667) has been characterized, but the influence of the 1-methyl substituent on the proton chemical shifts of the acridine (B1665455) and phenoxy rings has not been documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimental ¹³C NMR data for this compound, which would provide crucial information about the carbon skeleton, is absent from the scientific record. Studies on related phenyl acridine-9-carboxylates and their N-methylated acridinium (B8443388) salts have been conducted, but these are structurally distinct from the target compound nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound have not been specifically detailed. UV-Vis spectroscopy of acridine derivatives typically reveals characteristic π-π* transitions. For instance, studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have explored its UV-Vis transient absorption spectra, but this compound differs significantly in its core structure and electronic properties from this compound bgsu.edu. Without experimental data, the precise absorption maxima (λmax) and molar absorptivity coefficients (ε) for this compound remain unknown.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

A detailed FT-IR spectrum of this compound, which would identify its characteristic vibrational modes, is not available. Such a spectrum would be expected to show characteristic bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the acridine core, and C-O-C stretching of the phenoxy ether linkage. However, the precise frequencies and intensities of these vibrations for this specific molecule have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

While the NIST WebBook provides mass spectrometry data for related compounds like 9-methylacridine (B196024) and 9-phenylacridine, there is no specific high-resolution mass spectrometry data available for this compound nist.govnist.gov. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement, but this has not been published.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

A definitive determination of the three-dimensional molecular structure and crystal packing of this compound through single-crystal X-ray diffraction has not been reported. While the crystal structure of the related compound 2-Methoxy-9-phenoxyacridine has been elucidated, showing a nearly perpendicular orientation of the phenoxy group relative to the acridine ring system, this does not provide direct information about the solid-state conformation or intermolecular interactions of the 1-methyl substituted analogue nih.gov.

Computational and Theoretical Investigations of 1 Methyl 9 Phenoxyacridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Propertiesresearchgate.netrsc.orgiau.ir

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is used to calculate various properties by modeling the electron density. DFT calculations have been instrumental in studying acridinium (B8443388) compounds, providing data on their geometry, electronic transitions, and reaction thermodynamics and kinetics. researchgate.netnih.gov

Before calculating molecular properties, the first step is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For acridinium derivatives, DFT methods, such as B3LYP with a 6-31G** basis set, are used to find the minimum energy conformation. mdpi.com This process yields important structural parameters like bond lengths, bond angles, and dihedral angles.

In the case of 9-phenoxyacridine (B3049667) derivatives, a key structural feature is the angle between the planar acridine (B1665455) ring system and the phenoxy group. mdpi.com Studies on analogous compounds, such as 2-Methoxy-9-phenoxyacridine, have shown that the phenoxy fragment is oriented nearly perpendicular to the acridine moiety, with a dihedral angle of approximately 85.0°. chemrxiv.org In contrast, other substituents like a methoxy (B1213986) group may be nearly co-planar with the acridine skeleton. chemrxiv.org This perpendicular arrangement minimizes steric hindrance and influences the molecule's electronic properties and crystal packing. Computational optimization can precisely determine this angle for 1-Methyl-9-phenoxyacridine and identify the most stable rotational conformation of the phenoxy group.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's chemical reactivity, kinetic stability, and optical properties. youtube.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically less favorable to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For acridinium compounds, DFT and other methods like the Hartree-Fock (HF) level of theory are used to calculate the energies of these orbitals. mdpi.com These calculations provide insights into the ionization potential and electron affinity of the molecules. mdpi.com The nature of substituents on the acridine or phenoxy rings can significantly alter the HOMO and LUMO energy levels, allowing for the fine-tuning of the molecule's electronic properties. nih.gov

Table 1: Significance of Frontier Molecular Orbitals
Orbital/ConceptDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons. Acts as an electron donor.Related to the ionization potential; regions of high HOMO density are susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons. Acts as an electron acceptor.Related to the electron affinity; regions of high LUMO density are susceptible to nucleophilic attack. mdpi.com
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. youtube.comnih.gov

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For complex organic molecules, theoretical calculations can help assign signals and confirm structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For 10-methyl-9-(phenoxycarbonyl)acridinium salts, which are structurally similar to this compound, theoretical chemical shifts calculated with the GIAO/DFT method have been shown to correlate well with experimental values measured in various solvents. mdpi.comresearchgate.net These calculations can reveal how chemical shifts are influenced by the molecule's structural features, such as the angle between the acridine and phenyl moieties. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. stlawu.edu This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to absorption peaks in the UV-Visible range. nih.gov These theoretical spectra can help assign the observed absorption bands to specific electronic transitions within the molecule.

One of the most significant applications of DFT for acridinium compounds is in elucidating reaction mechanisms, particularly for chemiluminescence (CL). Acridinium esters and related compounds are known for their high chemiluminescence efficiency in alkaline environments. nih.govstlawu.edu Computational studies have been crucial in mapping out the multi-step reaction pathway. researchgate.net

The generally accepted mechanism for the chemiluminescence of acridinium salts involves the following DFT-modeled steps:

Nucleophilic Attack: The reaction begins with a nucleophilic attack by a hydroperoxide anion (OOH⁻) on the electron-deficient C9 carbon of the acridine core. researchgate.net

Intermediate Formation: This initial attack forms a transient addition product. Subsequent reaction with a hydroxide (B78521) ion (OH⁻) leads to the elimination of the phenoxy group and the formation of a highly strained, four-membered dioxetanone intermediate. researchgate.net

Decomposition and Excitation: The dioxetanone ring is unstable and decomposes, cleaving to release carbon dioxide and an electronically excited 10-methyl-9-acridinone molecule. researchgate.netnih.gov This decomposition is often the rate-determining step. researchgate.net

Light Emission: The excited 10-methyl-9-acridinone relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a view of the system's evolution. nih.gov

For acridine derivatives, MD simulations are particularly useful for understanding their interactions with their environment, such as solvent molecules, surfactants, or biological macromolecules. researchgate.net The setup for a typical MD simulation involves:

Force Field: A classical force field (e.g., CHARMM36, GAFF) is chosen to define the potential energy of the system as a function of its atomic coordinates.

Solvation: The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., TIP3P water model) to mimic solution conditions.

Simulation: The simulation is run for a specific duration (e.g., nanoseconds), tracking the trajectory of each atom. youtube.com

Quantum Chemical Approaches to Acidity/Basicity and Proton Affinity

Quantum chemical calculations are essential for quantifying the acidity and basicity of molecules in the gas phase. The proton affinity (PA) is a fundamental measure of intrinsic basicity, defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton. A higher proton affinity indicates a stronger base.

The gas-phase basicity (GB) is a related term that corresponds to the negative of the Gibbs free energy change for the same reaction. These values can be calculated with high accuracy using various quantum models, including DFT and other high-level methods. For a molecule like this compound, these calculations can identify the most likely site of protonation (e.g., the acridine nitrogen versus the phenoxy oxygen) by comparing the proton affinities at different atomic centers. Understanding these intrinsic properties is crucial for predicting how the molecule will behave in different chemical environments and for interpreting its acid-base chemistry, free from complicating solvent effects.

Theoretical Modeling of Tautomerism and Isomerism

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the tautomerism and isomerism of this compound. While theoretical modeling, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, is a common practice for investigating the structural and energetic properties of organic molecules, dedicated research on this particular compound appears to be limited.

In broader contexts, computational studies are frequently employed to predict the relative stabilities of different tautomers and isomers of heterocyclic compounds. These investigations typically involve geometry optimization of the various possible forms, followed by the calculation of their electronic energies, enthalpies, and Gibbs free energies. Factors such as intramolecular hydrogen bonding, steric hindrance, and the electronic effects of substituents are analyzed to understand the preference for one form over another in the gas phase and in different solvents, often simulated using models like the Polarizable Continuum Model (PCM).

For a molecule like this compound, potential tautomerism is not immediately obvious for the primary structure. Isomerism could be explored, for instance, by considering the rotational isomers (conformers) around the C9-O bond, which would dictate the relative orientation of the phenoxy group with respect to the acridine core. A theoretical study would typically calculate the potential energy surface for this rotation to identify the most stable conformations and the energy barriers between them.

Although direct computational data for this compound is not available in the reviewed literature, the principles of such theoretical investigations are well-established. A hypothetical computational study would likely involve the generation of input structures for potential isomers and tautomers, followed by quantum chemical calculations to determine their key properties. The results would typically be presented in data tables, as shown in the hypothetical examples below.

Hypothetical Data Table 1: Calculated Relative Energies of this compound Rotational Isomers This table is for illustrative purposes only, as specific research data is not available.

Isomer/ConformerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer AB3LYP/6-311+G(d,p)0.002.15
Conformer BB3LYP/6-311+G(d,p)3.52.89
Transition StateB3LYP/6-311+G(d,p)8.23.50

Hypothetical Data Table 2: Key Optimized Geometric Parameters for the Most Stable Conformer of this compound This table is for illustrative purposes only, as specific research data is not available.

ParameterCalculated Value
C9-O Bond Length (Å)1.35
C-O-C Bond Angle (°)118.5
Acridine-Phenoxy Dihedral Angle (°)65.0

It is crucial to reiterate that the above tables are purely hypothetical and are included to illustrate the type of data that a computational study on this topic would generate. The scientific community awaits dedicated theoretical research to elucidate the specific tautomeric and isomeric landscape of this compound.

Biological Mechanisms and Molecular Interactions of 1 Methyl 9 Phenoxyacridine in Vitro Studies

Nucleic Acid Binding and Intercalation Mechanisms

There are no publicly available in vitro studies that specifically investigate the binding and intercalation of 1-Methyl-9-phenoxyacridine with nucleic acids. While the general class of acridine (B1665455) compounds is known to interact with DNA, typically through intercalation between base pairs, the specific mode and affinity of binding are highly dependent on the substitutions on the acridine core. Without experimental data from techniques such as spectrophotometric titrations, fluorescence quenching assays, or circular dichroism, the precise mechanism for this compound remains uncharacterized.

No research data were found detailing the interaction of this compound with commonly used DNA substrates like Calf Thymus DNA or various forms of plasmid DNA. Such studies would be necessary to determine key binding parameters, including the binding constant (Kb), the number of binding sites, and any conformational changes induced in the DNA upon binding.

The ability of this compound to induce DNA strand cleavage has not been reported in the scientific literature. Standard assays, such as agarose (B213101) gel electrophoresis with plasmid DNA, would be required to determine if this compound can cause single-strand or double-strand breaks, either directly or in the presence of activating agents like light or reducing/oxidizing agents.

Topoisomerase Enzyme Inhibition Pathways

The inhibitory effect of this compound on topoisomerase enzymes has not been documented. Many acridine derivatives are known to target these essential enzymes, but specific assays are needed to ascertain whether this compound shares this activity.

There are no available in vitro studies assessing the ability of this compound to inhibit the catalytic activity of Type I topoisomerase.

Similarly, no in vitro experimental data exists regarding the inhibition of Type II topoisomerase by this compound.

Protein Binding and Interaction Mechanisms

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" while adhering to the strict content requirements. The available literature focuses on other acridine derivatives, and per the instructions, information on related compounds cannot be used.

Structure Activity Relationship Sar Studies of 1 Methyl 9 Phenoxyacridine Derivatives

Impact of Substituent Modifications on Photophysical Characteristics

The photophysical properties of acridine (B1665455) derivatives, such as UV-Vis absorption and fluorescence, are highly sensitive to substitutions on the aromatic core. These properties are not only fundamental to their use as fluorescent probes but also influence their biological actions, including photodynamic therapy. Modifications to the 1-Methyl-9-phenoxyacridine scaffold can modulate the electronic charge distribution and the energy levels of molecular orbitals, leading to significant shifts in their spectral characteristics.

Substituents on the acridine ring can cause bathochromic (red-shift) or hypsochromic (blue-shift) effects in the absorption spectra. For instance, introducing electron-donating groups tends to cause a red-shift, while electron-withdrawing groups can have the opposite effect. These shifts are attributed to the alteration of the intramolecular charge transfer (ICT) processes within the molecule. The polarity of the solvent also plays a crucial role, with increased solvent polarity often leading to a red-shift in the emission spectra, indicative of a charge transfer character in the excited state.

The fluorescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, is also heavily influenced by the molecular structure. The rigidity of the structure is a key factor; more rigid molecules tend to have higher quantum yields as non-radiative decay processes are reduced. For example, in a study of D-A-D-type 9-phenyl-9-phosphafluorene oxide derivatives, different substituents on the donor carbazole (B46965) group led to varied emission wavelengths and quantum yields ranging from 0.22 to 0.38. beilstein-journals.orgresearchgate.net

Table 1: Illustrative Photophysical Data for Substituted Aromatic Derivatives This table is based on data for D-A-D-type 9-phenyl-9-phosphafluorene oxide derivatives to illustrate the effect of substituents on photophysical properties.

Compound DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (PLQY)
Unsubstituted (-H)291, 3384080.32
tert-Butyl substituted (-t-Bu)295, 3454240.25
Bromo substituted (-Br)298, 3273830.22
Carbazolyl substituted (-Cz-1)285, 3164360.38

Data sourced from related aromatic systems to demonstrate SAR principles. beilstein-journals.orgresearchgate.net

Influence of Acridine Core Modifications on Molecular Interactions

The planar tricyclic structure of the acridine core is fundamental to its primary mode of action: intercalation between the base pairs of DNA. mdpi.com This interaction disrupts DNA replication and transcription, leading to cytotoxic effects. Modifications to the acridine core, including the addition of substituents, can significantly alter the strength and specificity of these molecular interactions.

The affinity of acridine derivatives for DNA is quantified by the binding constant (Kb). Substituents on the acridine ring can influence this affinity. For example, studies on acridine-thiosemicarbazone derivatives showed that modifications to the acridine core resulted in different binding constants with calf thymus DNA (ctDNA). mdpi.com The introduction of a methyl group, as in this compound, can influence the electronic and steric profile of the molecule, potentially affecting how it fits within the DNA base pairs. While some inactive acridine derivatives show high selectivity for G-quadruplex DNA structures, the most active derivatives often have a high affinity for DNA but may show less specificity. nih.gov

Table 2: DNA Binding Constants for Modified Acridine Derivatives This table includes data for various acridine derivatives to illustrate the impact of core modifications on DNA binding.

Acridine DerivativeModificationDNA Binding Constant (Kb, M-1)
3,9-disubstituted acridine (17a)Aniline (B41778) at C99.03 x 104
3,9-disubstituted acridine (17e)Phenoxy at C92.81 x 104
Acridine-thiosemicarbazone (CL-07)Unsubstituted acridine core4.75 x 104
Acridine-thiosemicarbazone (DL-08)Substituted acridine core1.73 x 104

Data sourced from studies on 3,9-disubstituted acridines and acridine-thiosemicarbazones. mdpi.commdpi.com

Phenoxy Moiety Variations and Their Mechanistic Implications

The phenoxy group at the 9-position of the acridine ring is a crucial determinant of the molecule's chemical reactivity and biological activity. 9-Phenoxyacridines are known to be stable precursors for the synthesis of various 9-substituted acridines, such as 9-aminoacridines. The nature of the substituent at this position directly influences the molecule's interaction with its biological targets.

Variations in the phenoxy moiety, such as the addition of electron-donating or electron-withdrawing groups on the phenyl ring, can alter the electronic properties of the entire molecule. This, in turn, can affect its ability to intercalate into DNA and inhibit enzymes. For example, in related 9-anilinoacridines, the substitution pattern on the aniline ring greatly influences antiprion and antitumor activity. mdpi.com It is plausible that similar modifications to the phenoxy ring in this compound would have comparable mechanistic implications. These modifications can affect the planarity of the molecule, its lipophilicity, and its capacity for hydrogen bonding, all of which are critical for biological activity.

N-Methylation Effects on Biological and Spectroscopic Properties

N-methylation of the acridine ring at the nitrogen atom (position 10) results in the formation of a quaternary N-methylacridinium salt. This modification introduces a permanent positive charge and significantly alters the molecule's physicochemical properties, which has profound effects on its biological and spectroscopic characteristics.

The positive charge of the N-methylacridinium ion enhances its interaction with the negatively charged phosphate (B84403) backbone of DNA, potentially increasing its binding affinity. This modification can also influence the molecule's ability to be transported across cell membranes and can affect its cellular localization.

From a spectroscopic perspective, N-methylation leads to noticeable changes in the NMR spectra. The chemical shifts of the protons on the acridine ring are affected by the positive charge on the nitrogen atom. Furthermore, this modification can impact the photophysical properties, altering the absorption and fluorescence spectra of the compound. The introduction of a charge can change the energy levels of the frontier molecular orbitals, leading to shifts in the wavelengths of maximum absorption and emission.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. growingscience.com For acridine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects, such as antitumor activity.

QSAR models for acridines often incorporate a variety of descriptors, including:

Hydrophobic parameters: Such as the logarithm of the n-octanol-water partition coefficient (logP), which describes the lipophilicity of the molecule.

Electronic parameters: Derived from spectral data or calculated using quantum chemistry, these describe the electronic properties of the molecule.

Steric or topological descriptors: These quantify the size and shape of the molecule.

In a QSAR study of antitumor imidazoacridinones, lipophilicity was found to be a significant factor influencing the cytotoxicity of certain derivatives. nih.gov For 9-anilinoacridines, comparative QSAR analysis highlighted the importance of electron-releasing substituents for activity across various biological systems. google.com These studies demonstrate that QSAR can be a powerful predictive tool in the design of new this compound derivatives with optimized biological activity, helping to rationalize the selection of substituents and modifications.

Table 3: Common Descriptors Used in QSAR Models for Acridine Derivatives

Descriptor ClassExample DescriptorsProperty Modeled
HydrophobiclogP, log k'Lipophilicity, membrane permeability
ElectronicHOMO/LUMO energy, Hammett constants (σ)Reactivity, charge distribution
Steric/TopologicalMolecular volume, WHIM indicesMolecular size, shape, and symmetry
Quantum ChemicalTotal energy, polarizability, refractivityMolecular stability and interactions

Based on descriptors used in various QSAR studies of acridine derivatives. nih.govresearchgate.net

Correlations Between Molecular Structure and Targeted Enzyme Inhibition

Besides DNA intercalation, a major mechanism of action for acridine derivatives is the inhibition of key cellular enzymes, particularly DNA topoisomerases. researchgate.net These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Inhibition of topoisomerases I or II leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.

The SAR for topoisomerase inhibition by acridine derivatives is complex. The specific structure of the acridine derivative determines its potency and selectivity for topoisomerase I versus topoisomerase II. For instance, in a series of 3,9-disubstituted acridines, the length of the linker chain between the acridine and a terminal benzene (B151609) ring was found to influence the inhibitory effect on topoisomerase I. mdpi.com Similarly, for acridine-thiosemicarbazone derivatives, the substitution pattern on the acridine core was critical for topoisomerase IIα inhibition. nih.gov

Studies have shown that even minor structural changes can lead to significant differences in inhibitory activity. The presence of specific substituents at certain positions on the acridine ring can enhance interactions with the enzyme-DNA complex, leading to more potent inhibition. Molecular docking studies are often employed to visualize these interactions and rationalize the observed SAR, providing a basis for the design of more effective and selective enzyme inhibitors.

Table 4: Topoisomerase Inhibition Data for Various Acridine Derivatives This table presents IC50 values for different acridine derivatives against topoisomerases to illustrate SAR.

CompoundTarget EnzymeIC50 (µM)
Acridine-Sulfonamide (8b)Topoisomerase I3.41
Acridine-Sulfonamide (7c)Topoisomerase II7.33
9-acridinyl-1,2,3-triazole (8)Topoisomerase IIB0.52
9-acridinyl-1,2,3-triazole (9)Topoisomerase IIB0.86

Data sourced from studies on acridine-sulfonamide and 9-acridinyl-1,2,3-triazole derivatives. nih.govnih.gov

Advanced Research Applications in Materials Science

Development of Organic Light Emitting Diodes (OLEDs)

Acridine (B1665455) derivatives have emerged as a significant class of materials in the development of high-performance Organic Light Emitting Diodes (OLEDs). Their rigid and planar structure, coupled with tunable electronic properties, makes them suitable for various roles within the OLED architecture, particularly as host materials and hole-transporting layers (HTL).

Acridine-based compounds are utilized as charge carrier transfer systems due to their polyaromatic structure. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of some acridine derivatives are comparable to those of semiconductor nanocrystals, making them effective as hole-transporting materials in the design of light-emitting diodes. mit.edu

For instance, small molecules incorporating 9,9-dimethylacridine units have been synthesized and shown to be effective hole-transporting materials. In one study, a material named TPA-2ACR, which contains dimethylacridine and triphenylamine (B166846) moieties, exhibited excellent current, power, and external quantum efficiencies when used as an HTL in a yellow phosphorescent OLED. nih.gov The device achieved a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an external quantum efficiency of 21.59%. nih.gov These performance metrics were notably better than a standard device using a conventional hole-transporting material. nih.gov

Furthermore, derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been investigated for their ability to exhibit thermally activated delayed fluorescence (TADF). nih.gov The TADF mechanism is crucial for developing highly efficient OLEDs that can harvest both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. In these molecules, the energy gap between the first singlet excited state and the first triplet excited state is small, which facilitates the up-conversion of triplet excitons to emissive singlet states through reverse intersystem crossing (RISC). nih.gov

While specific data for 1-Methyl-9-phenoxyacridine in OLEDs is not available, the performance of related acridine derivatives suggests its potential as a building block for new OLED materials.

MaterialRole in OLEDCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-2ACRHole-Transporting Layer55.7429.2821.59
PhCAR-2ACRHost MaterialGood device characteristicsGood device characteristicsGood device characteristics
2AC-PYDTADF EmitterNot specifiedNot specifiedNot specified

Table 1: Performance of Selected Acridine Derivatives in OLEDs. (Data for TPA-2ACR and PhCAR-2ACR from nih.gov; information for 2AC-PYD from nih.gov)

Design of Fluorescent Probes and Labels

The inherent fluorescence of the acridine ring system makes its derivatives excellent candidates for the development of fluorescent probes and labels for sensing and imaging applications. The photophysical properties of these compounds, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be finely tuned by chemical modification of the acridine core.

Derivatives of acridine have been synthesized to act as sensors for various analytes and environmental conditions. For example, new 9-substituted-4,5-dimethoxyacridine derivatives have been developed as potential multifunctional fluorescent precursors for sensor molecules. researchgate.net These compounds exhibit promising photochemical properties, including extremely large Stokes shifts (the difference between the maximum absorption and maximum emission wavelengths), which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. researchgate.net

Furthermore, acridine derivatives have been designed as polarity-sensitive fluorescent probes. rsc.org For instance, a probe based on acridine-dicyanoisophorone showed a significant red-shift in its emission wavelength and a 38-fold enhancement in fluorescence intensity with increasing solvent polarity. rsc.org This sensitivity to the local microenvironment allows such probes to be used for monitoring changes in cell polarity. rsc.org

Although research specifically detailing this compound as a fluorescent probe is not present in the reviewed literature, the general properties of the 9-substituted acridine family suggest its potential in this area. The phenoxy group at the 9-position could influence the photophysical properties and provide a site for further functionalization.

Acridine DerivativeApplicationKey Photophysical Property
9-substituted-4,5-dimethoxyacridinesPrecursors for fluorescent sensorsLarge Stokes shifts (>15500 cm⁻¹)
Acridine-dicyanoisophorone based probe (1a)Polarity-sensitive probeEmission red-shifts from 553 nm to 594 nm with increasing polarity
Acridine-cyanofuranone based probe (1b)Polarity-sensitive probeSimilar polarity response to probe 1a

Table 2: Examples of Acridine Derivatives as Fluorescent Probes. (Data from researchgate.netrsc.org)

Integration in Dynamic Nuclear Polarization (DNP) Agents

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in nuclear magnetic resonance (NMR) spectroscopy. This is achieved by transferring the high polarization of electron spins from a stable radical (the polarizing agent) to the surrounding nuclear spins.

The development of effective polarizing agents is crucial for the success of DNP-NMR experiments. Typically, these agents are stable organic radicals, such as dinitroxides. The search results did not provide any evidence of this compound or other acridine derivatives being used as DNP agents. The primary requirements for a DNP polarizing agent are the presence of stable unpaired electrons and specific electron paramagnetic resonance (EPR) properties, which are not characteristic features of the ground-state electronic structure of this compound.

Potential in Other Advanced Materials Engineering

The versatile chemical nature of the acridine nucleus suggests potential applications in other areas of advanced materials engineering. The ability to functionalize the acridine ring at various positions allows for the synthesis of a wide range of derivatives with tailored properties.

The electron-rich nature of the acridine system, as seen in its application in OLEDs, could be exploited in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The development of novel π-conjugated materials based on the acridine core could lead to new materials with interesting charge transport and photophysical properties.

Furthermore, the strong fluorescence of some acridine derivatives could be harnessed in the development of materials for optical data storage, security inks, or as components in light-harvesting systems. However, specific research into these applications for this compound has not been reported in the provided search results. The exploration of this compound and its derivatives in these and other areas of materials science remains a subject for future research.

Future Research Directions and Translational Perspectives

Exploration of Advanced Synthetic Methodologies for Derivatives

Future research should focus on the development of advanced synthetic methodologies to generate a diverse library of 1-Methyl-9-phenoxyacridine derivatives. Traditional methods for synthesizing acridine (B1665455) derivatives, such as the Bernthsen and Friedlander syntheses, provide a solid foundation. researchgate.neteurekaselect.com However, exploring more recent and efficient techniques could significantly expand the accessible chemical space.

Modern synthetic strategies that could be employed include:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of acridine derivatives, often leading to higher yields and shorter reaction times. sioc-journal.cnrsc.org

Metal-free catalysis: Developing catalytic systems that avoid transition metals can lead to more environmentally friendly and cost-effective synthetic routes. sioc-journal.cn

One-pot, multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and purification efforts. sioc-journal.cnrsc.org

Modular "click chemistry" approaches: These reactions offer high yields and are tolerant of a wide range of functional groups, making them ideal for the rapid synthesis of a library of derivatives.

A recent innovative approach involves the synergistic combination of photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation, simplifying the synthesis of diverse acridine compounds. chemistryviews.org The exploration of such novel methods will be crucial for creating derivatives with tailored properties.

Synthetic MethodologyPotential Advantages for this compound DerivativesKey References
Microwave-Assisted SynthesisReduced reaction times, increased yields, and enhanced reaction rates. sioc-journal.cnrsc.org
Metal-Free CatalysisEnvironmentally benign, cost-effective, and avoids metal contamination in final products. sioc-journal.cn
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, and simplified purification processes. sioc-journal.cnrsc.org
Modular "Click Chemistry"High yields, broad functional group tolerance, and rapid library generation.
Photo-excitation and Copper-Mediated Cascade AnnulationSimplified synthesis of diverse and multi-substituted derivatives. chemistryviews.org

In-depth Mechanistic Elucidation via Multi-Omics Approaches

To fully understand the biological activities of this compound and its future derivatives, a comprehensive understanding of their mechanisms of action is essential. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for achieving this. biocompare.comfrontiersin.orgnih.gov

By employing a multi-omics strategy, researchers can:

Identify molecular targets: Unbiased screening can reveal the proteins, enzymes, or nucleic acid sequences that directly interact with the compound. nih.govresearchgate.net

Map perturbed cellular pathways: Analyzing changes in gene expression, protein abundance, and metabolite levels can illuminate the downstream effects of compound binding. nih.gov

Discover biomarkers of response: Identifying molecular signatures that correlate with sensitivity or resistance to the compound can aid in patient stratification for potential future clinical applications.

The integration of these large datasets requires sophisticated bioinformatics tools and can provide a systems-level understanding of the compound's biological impact. frontiersin.org

Computational Design of Novel Analogs with Enhanced Properties

Computer-aided drug design (CADD) presents a rational and efficient approach to designing novel analogs of this compound with improved properties. mdpi.compreprints.org By leveraging computational models, the cost and time associated with drug discovery can be significantly reduced. mdpi.com

Key computational methods that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and affinity. preprints.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, revealing information about binding stability and conformational changes. preprints.orgnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with similar properties. preprints.orgnih.gov

These computational approaches can be used to design analogs with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov

Integration of this compound into Hybrid Material Systems

The unique photophysical properties of the acridine scaffold, such as strong fluorescence, make this compound an attractive candidate for integration into hybrid material systems. mdpi.comscbt.com Acridine derivatives have been utilized in the development of fluorescent dyes, photosensitizers, and redox-active materials. mdpi.com

Future research in this area could explore:

Development of novel biosensors: By functionalizing the this compound core, it may be possible to create sensors that exhibit a change in fluorescence upon binding to a specific biological target.

Creation of advanced polymers: Incorporating the acridine moiety into polymer chains could lead to materials with unique optical and electronic properties, suitable for applications in organic electronics.

Fabrication of nanomaterials: The planar nature of the acridine ring could be exploited for the self-assembly of nanostructures with defined morphologies and functionalities. The synthesis of acridine-based hybrid fluorescent dyes represents a promising avenue for creating materials with enhanced fluorescence properties. researchgate.net

Emerging Avenues in Chemical Biology and Material Science Research

The versatile nature of the acridine scaffold opens up numerous emerging avenues for research in both chemical biology and material science. mdpi.com

In chemical biology , future studies could focus on:

Fluorescent labeling: The intrinsic fluorescence of the acridine core makes it a potential tool for labeling and tracking biomolecules within cells. scbt.com

DNA and RNA probes: The ability of acridines to intercalate into nucleic acids can be harnessed to develop probes for studying DNA and RNA structure and function. wikipedia.org Acridine orange, a related compound, is already used as a nucleic acid-selective metachromatic stain. wikipedia.org

In material science , potential applications include:

Organic light-emitting diodes (OLEDs): The electroluminescent properties of acridine derivatives could be exploited in the development of new materials for OLEDs. sioc-journal.cn

Corrosion inhibitors: The aromatic system and nitrogen heteroatom in the acridine structure suggest potential as a corrosion inhibitor for metals and alloys. nih.gov

The continued exploration of this compound and its derivatives holds significant promise for advancements in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 1-Methyl-9-phenoxyacridine?

  • Methodological Answer : The synthesis typically involves condensation reactions between acridine derivatives and phenoxy groups. For example, 9-phenoxyacridine analogs are synthesized via nucleophilic substitution using precursors like 9-chloroacridine and phenol derivatives under reflux in ethanol or toluene . Key steps include controlling reaction temperature (80–100°C) and using catalysts like potassium carbonate. Post-synthesis purification involves recrystallization from absolute ethanol, yielding light-brown crystals suitable for X-ray studies .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to potential irritancy. Store in airtight containers at 4°C, away from light and moisture. Safety Data Sheets (SDS) recommend verifying local regulations and conducting hazard assessments before use. Dispose of waste via approved chemical disposal protocols, avoiding aqueous systems without neutralization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and methyl group signals (δ 2.5–3.0 ppm). Coupling constants (e.g., 3JHH^3J_{HH}) help confirm substituent positions .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with acridine scaffolds .
  • X-ray Crystallography : Refinement parameters (e.g., C–H bond lengths: 0.93–0.96 Å) validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate results using complementary techniques. For instance, if NMR suggests multiple conformers, employ DFT calculations to model energetically favorable structures. Compare experimental and computational 1H^1H-NMR chemical shifts to identify discrepancies. Contradictions in melting points (e.g., 415–417 K) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to confirm phase transitions .

Q. What strategies improve reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (solvent purity, inert atmosphere) and document deviations. For example, trace moisture in toluene can hydrolyze intermediates, reducing yields. Use high-purity reagents (>99%) and validate protocols via independent replication. Publish detailed methods, including crystallography refinement parameters (e.g., Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps, predicting reactivity. Compare computed π-π stacking interactions (e.g., interplanar distances ~3.5 Å) with X-ray data to assess solid-state behavior. Molecular dynamics simulations can model solvent effects on solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.